molecular formula C12H15NO2 B2386699 (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid CAS No. 2416219-04-8

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B2386699
CAS No.: 2416219-04-8
M. Wt: 205.257
InChI Key: HYAGGVAWESBTLJ-NXEZZACHSA-N
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Description

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 4-aminophenyl substituent at the 3-position and a carboxylic acid group at the 1-position. The stereochemistry (1R,3R) and the 4-aminophenyl group suggest possible interactions with biological targets, such as Jumonji-C (JmjC) domain-containing proteins or viral proteases, based on similar compounds .

Properties

IUPAC Name

(1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11-5-3-8(4-6-11)9-1-2-10(7-9)12(14)15/h3-6,9-10H,1-2,7,13H2,(H,14,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGGVAWESBTLJ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminophenyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit enzyme activity by blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among cyclopentane carboxylic acid derivatives include:

  • Carboxycarbonyl: Found in (1R)-3-(carboxycarbonyl)cyclopentane-1-carboxylic acid (), which acts as a cosubstrate for JMJD5 and FIH enzymes due to its mimicry of 2-oxoglutarate (2OG) . Difluoromethylenyl and Phenylselanyl: Present in (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (), influencing electronic properties and metabolic stability . tert-Butoxycarbonyl (Boc) Protection: Used in (1r,3r)-3-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid () to improve solubility and stability during synthesis .
  • Stereochemistry :
    • The (1R,3R) configuration in the target compound contrasts with (1S,3R)-3-(4-bromophenyl) analogs () and (1R,3S)-hydroxy derivatives (), which exhibit distinct enzyme binding affinities .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) pKa Solubility Reference
(1r,3r)-3-[(tert-Boc)amino]cyclopentane-1-carboxylic acid C11H19NO4 117.3 4.62 Limited in water
(S)-3-Amino-4-(difluoromethylenyl)... C13H14F2NO2Se - - Ethyl acetate
(1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester C8H12O3 - - Methanol

Biological Activity

(1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry and biochemical research. This compound features a cyclopentane ring substituted with an aminophenyl group and a carboxylic acid group, which contribute to its unique properties and mechanisms of action.

  • Chemical Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 191.23 g/mol
  • Structure : The compound consists of a cyclopentane ring with an attached 4-aminophenyl and carboxylic acid group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways involved in cellular processes.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to mimic substrates or transition states, effectively blocking enzymatic activity.

Protein Binding

The compound has shown potential in binding to various proteins, which may lead to alterations in protein function or stability. This characteristic is particularly relevant in drug design, where selective protein targeting is crucial for therapeutic efficacy.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that the compound can inhibit the activity of specific protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.
  • Antitumor Activity :
    • Preliminary investigations have suggested that this compound exhibits antitumor properties against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia). The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclopentane ring with aminophenyl and carboxylic acidEnzyme inhibition, protein binding
(1S,3S)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acidStereoisomer of the above compoundSimilar enzyme inhibition but varied potency
rac-(1R,3R)-3-methoxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acidContains methoxy and trifluoromethyl groupsDifferent interactions due to structural variations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,3R)-3-(4-Aminophenyl)cyclopentane-1-carboxylic acid, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves asymmetric cycloaddition or chiral-pool strategies. For example, cyclopentane precursors functionalized with amino and carboxylic acid groups are stereoselectively assembled using chiral catalysts (e.g., Rhodium or Palladium complexes). Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while intermediates are validated by 1H^1H- and 13C^{13}C-NMR to track stereochemical retention .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can identify spatial relationships between protons. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) may also correlate experimental spectra with computed stereoisomer models .

Q. What in vitro assays are suitable for preliminary evaluation of its neuroprotective or enzyme-inhibitory activity?

  • Methodological Answer : Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative stress inducers (e.g., H2_2O2_2) can assess neuroprotection via viability assays (MTT or Calcein-AM). For enzyme inhibition, kinetic assays (e.g., fluorogenic substrates for proteases) or SPR-based binding studies quantify IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields and enantioselectivity be optimized for large-scale production?

  • Methodological Answer : Continuous flow reactors improve scalability and reduce side reactions. Chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups) enhance stereocontrol during cyclization. Solvent screening (e.g., THF vs. DCM) and catalyst loading optimization (e.g., 1–5 mol% Rh-catalysts) balance cost and efficiency .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} across studies) be resolved?

  • Methodological Answer : Validate compound purity (>98% by LC-MS) to exclude batch variability. Replicate assays under standardized conditions (pH, temperature, buffer). Cross-test in orthogonal models (e.g., primary cells vs. immortalized lines). Computational docking (AutoDock Vina) can identify binding site discrepancies between homologs .

Q. What strategies mitigate metabolic instability in pharmacokinetic studies?

  • Methodological Answer : Pro-drug derivatives (e.g., esterification of the carboxylic acid) improve membrane permeability. Metabolic soft spots are identified via liver microsome assays (human/rat) with LC-MS/MS metabolite profiling. Deuterium isotope effects or fluorine substitution at labile positions (e.g., C-3) enhance metabolic resistance .

Q. How can computational modeling predict interactions with glutamate receptors or transporters?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) and homology modeling (Swiss-Model) reconstruct receptor binding pockets. Free energy perturbation (FEP) calculates binding affinities. Validate predictions with electrophysiology (patch-clamp) or radioligand displacement assays (e.g., 3H^3H-kainate for AMPA receptors) .

Key Notes

  • Stereochemical Complexity : The (1R,3R) configuration introduces challenges in chiral resolution. Preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns achieves baseline separation from (1S,3S) diastereomers .
  • Toxicity Screening : Prioritize Ames tests (mutagenicity) and hERG channel inhibition assays to exclude cardiotoxicity risks early in development .

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